molecular formula C18H21NO5 B7836707 3-acetyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 914220-26-1

3-acetyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B7836707
CAS No.: 914220-26-1
M. Wt: 331.4 g/mol
InChI Key: VOTVUKRAHZFIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps, starting with the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: In biological research, 3-acetyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials and chemicals. Its unique properties may contribute to the development of new industrial processes and products.

Mechanism of Action

The mechanism by which 3-acetyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-Acetyl-3,4-dimethoxyphenethylamine: A closely related compound with similar structural features.

  • 3,4-Dimethoxyphenethylamine: A simpler analog lacking the acetyl and pyridin-2(1H)-one groups.

  • Other Pyridin-2(1H)-one Derivatives: Compounds with variations in the substituents on the pyridin-2(1H)-one ring.

Uniqueness: 3-Acetyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11-9-14(21)17(12(2)20)18(22)19(11)8-7-13-5-6-15(23-3)16(10-13)24-4/h5-6,9-10,21H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTVUKRAHZFIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCC2=CC(=C(C=C2)OC)OC)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140514
Record name 3-Acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-6-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914220-26-1
Record name 3-Acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-6-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914220-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-6-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.